Tautomeric Identity: 2H vs. 1H Stability Differential as a Selectivity Determinant
The target compound exists as the 2H-tautomer, which is intrinsically less stable than the 1H-tautomer. AM1 semi-empirical calculations by Alkorta and Elguero demonstrate that the 1H-tautomer of the fully aromatic pyrazolo[3,4-b]pyridine system is more stable by 37.03 kJ/mol (approximately 8.85 kcal/mol) [1]. However, this stability order reverses when the pyridine ring is saturated (tetrahydro), making the 2H form the experimentally observed tautomer. This tautomeric inversion is a rare structural feature: only approximately 4,900 2H-pyrazolo[3,4-b]pyridines with a free N2–H (R₂ = H) are documented across merely 130 references, compared to over 300,000 1H analogs [2]. Furthermore, a DrugBank search confirmed that zero 2H-pyrazolo[3,4-b]pyridines have advanced to any stage of clinical investigation, underscoring the untapped biological potential of this scaffold [2].
| Evidence Dimension | Tautomeric stability and representation in chemical/biological space |
|---|---|
| Target Compound Data | 2H-tautomer (5-methyl-tetrahydro); 2H scaffold family: ~4,900 compounds, 130 references; DrugBank entries: 0 |
| Comparator Or Baseline | 1H-tautomer (fully aromatic or tetrahydro): >300,000 compounds, >5,500 references; DrugBank entries: 14 (7 experimental, 5 investigational, 2 approved) |
| Quantified Difference | 1H tautomer favored by 37.03 kJ/mol in aromatic systems; 2H scaffold family is ~60-fold less represented in literature; 14 vs. 0 DrugBank entries |
| Conditions | AM1 gas-phase calculations; SciFinder and DrugBank database queries (accessed March 2022) |
Why This Matters
A procurement decision that ignores tautomeric identity risks selecting a compound with a fundamentally different hydrogen-bonding topology, protonation state, and biological recognition profile, particularly given the vast disparity in prior art and clinical precedent between 1H and 2H subclasses.
- [1] Alkorta, I.; Elguero, J. Tautomerism of Pyrazolo[3,4-b]pyridines: A Theoretical Study. J. Phys. Chem. A 2003, 107, 5306–5312. View Source
- [2] Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2022, 27 (7), 2237. View Source
